

# In-depth Technical Guide: 6-Fluoro-2-methoxyquinoline

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## Compound of Interest

Compound Name: 6-Fluoro-2-methoxyquinoline

Cat. No.: B572445

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## Core Compound Identification and Properties

CAS Number: 1226808-76-9

**6-Fluoro-2-methoxyquinoline** is a fluorinated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. The strategic incorporation of a fluorine atom and a methoxy group onto the quinoline core significantly influences its physicochemical properties and biological activity, making it a compound of interest for drug discovery and development.

This technical guide provides a comprehensive overview of the available data on **6-Fluoro-2-methoxyquinoline**, including its properties, synthesis, and potential biological relevance.

## Physicochemical Properties

Precise experimental data for the physical properties of **6-Fluoro-2-methoxyquinoline** are not extensively reported in publicly available literature. However, based on the analysis of structurally similar compounds, the following properties can be inferred.

Table 1: Physicochemical Properties of **6-Fluoro-2-methoxyquinoline** and Related Compounds

Property	6-Fluoro-2-methoxyquinoline	6-Fluoro-2-methylquinoline	6-Methoxyquinoline
CAS Number	1226808-76-9	1128-61-6	5263-87-6
Molecular Formula	C <sub>10</sub> H <sub>8</sub> FNO	C <sub>10</sub> H <sub>8</sub> FN	C <sub>10</sub> H <sub>9</sub> NO
Molecular Weight	177.18 g/mol	161.18 g/mol [1]	159.18 g/mol
Appearance	Solid (inferred)	Solid	Colorless to light yellow liquid[2]
Melting Point	Data not available	49-53 °C	18-20 °C
Boiling Point	Data not available	Data not available	140-146 °C at 15 mmHg
Solubility	Likely soluble in polar organic solvents	Data not available	Soluble in alcohol, insoluble in water[2]

Note: The properties for **6-Fluoro-2-methoxyquinoline** are largely inferred due to a lack of specific experimental data in the cited literature.

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **6-Fluoro-2-methoxyquinoline** (CAS 1226808-76-9) is not readily available in the surveyed literature, synthetic routes for structurally related compounds provide a strong basis for its preparation. The synthesis would likely involve the construction of the quinoline core followed by or incorporating the introduction of the fluoro and methoxy functionalities.

## General Synthetic Strategies for Substituted Quinolines

Several established methods for quinoline synthesis could be adapted for **6-Fluoro-2-methoxyquinoline**. These include:

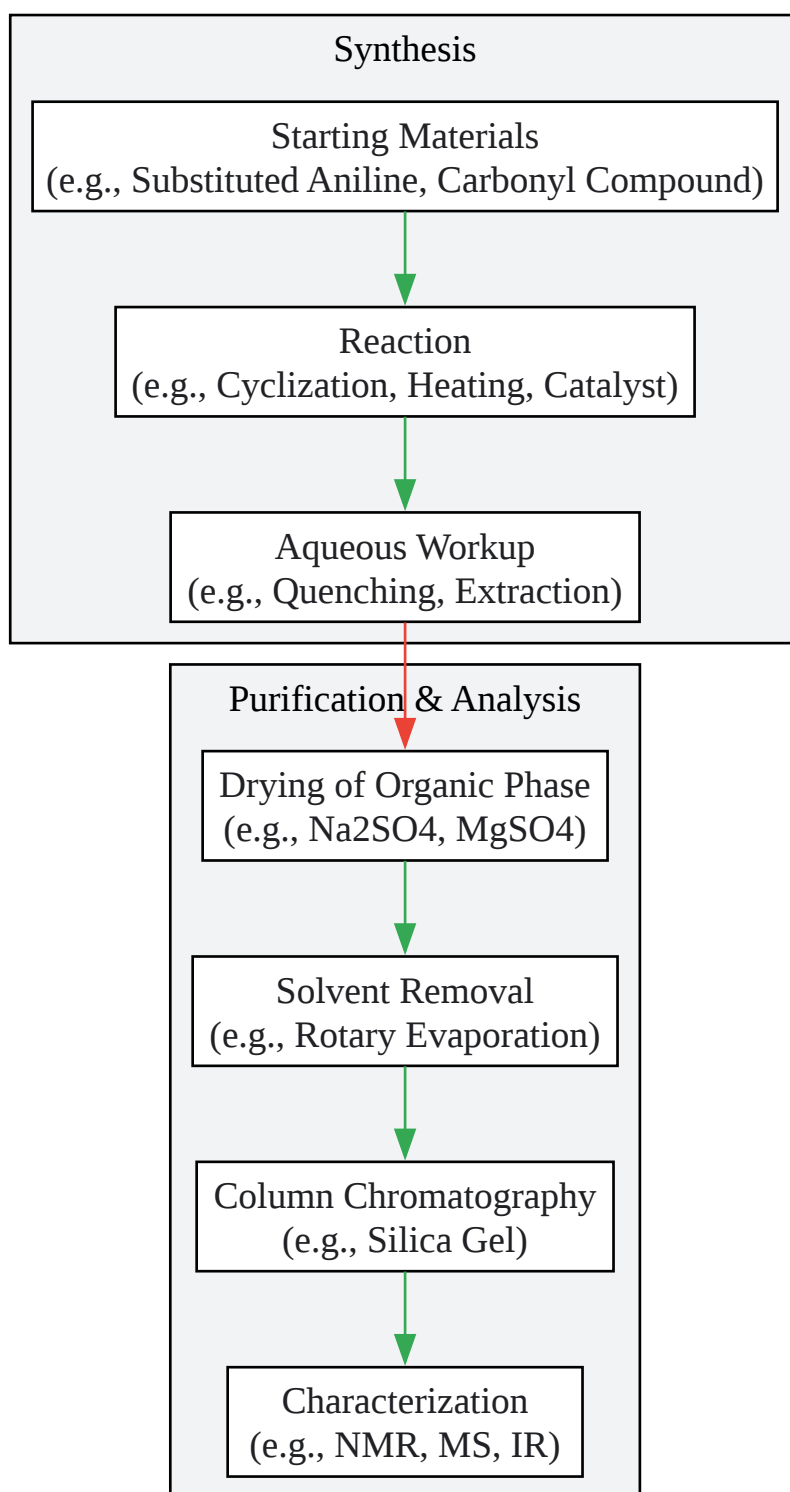
- **Skraup Synthesis:** This classic method involves the reaction of an aniline (in this case, p-fluoroaniline) with glycerol, sulfuric acid, and an oxidizing agent. Subsequent methoxylation at the 2-position would be required.

- Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses  $\alpha,\beta$ -unsaturated aldehydes or ketones.
- Combes Quinoline Synthesis: This involves the reaction of an aniline with a  $\beta$ -diketone.
- Friedländer Synthesis: This method condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive  $\alpha$ -methylene group.

A plausible synthetic approach could involve the cyclization of a suitably substituted aniline derivative. For instance, a synthesis of 3-fluoro-6-methoxyquinoline has been described involving the reaction of p-anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride, followed by hydrogenolysis.<sup>[3]</sup> A similar strategy could potentially be adapted.

## Illustrative Experimental Workflow for Synthesis of a Related Compound

The following diagram illustrates a general workflow for the synthesis and purification of a substituted quinoline, based on common laboratory practices.



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General workflow for quinoline synthesis and purification.

## Biological Activity and Potential Applications in Drug Development

The biological activity of **6-Fluoro-2-methoxyquinoline** has not been specifically detailed in the available research. However, the quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties. The introduction of fluorine and methoxy groups can further modulate this activity.

### Established Roles of the Quinoline Scaffold

Quinoline derivatives are known to possess a broad spectrum of biological activities, including:

- **Anticancer:** Many quinoline-based compounds have been investigated as anticancer agents.  
[2]
- **Antibacterial:** The fluoroquinolone class of antibiotics, which features a fluorinated quinoline core, is a testament to the antibacterial potential of these scaffolds. They often act by inhibiting bacterial DNA gyrase and topoisomerase IV.[2]
- **Antimalarial:** Quinine and its synthetic analogs like chloroquine are classic examples of quinoline-based antimalarial drugs.
- **Anti-inflammatory:** Certain quinoline derivatives have demonstrated anti-inflammatory properties.[2]

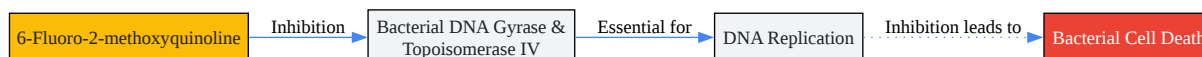
### Influence of Fluorine and Methoxy Substituents

The presence of a fluorine atom can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, which are all critical parameters in drug design. The methoxy group can also influence the electronic properties and metabolic profile of the compound.

### Hypothesized Biological Targets and Signaling Pathways

Given the known activities of related compounds, **6-Fluoro-2-methoxyquinoline** and its derivatives could potentially interact with several key biological targets and signaling pathways.

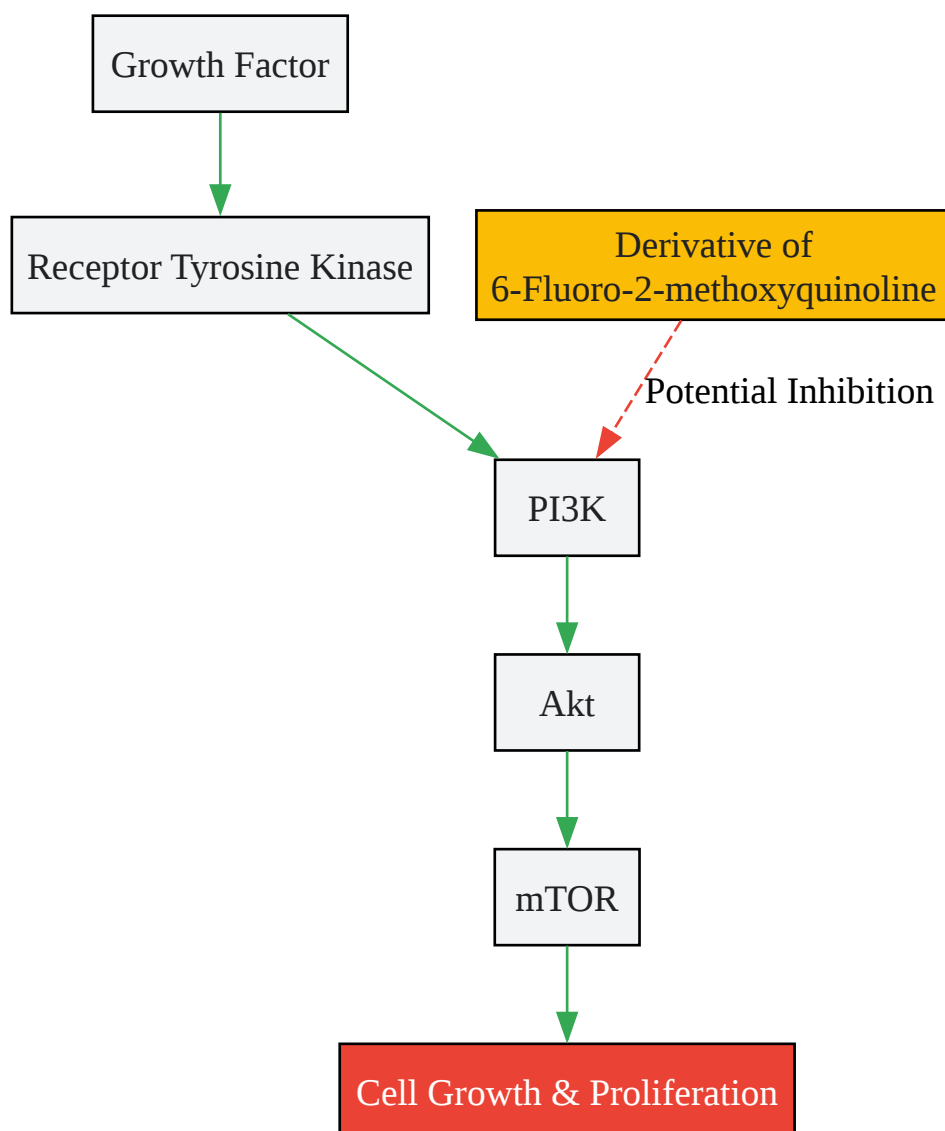
- **Bacterial Topoisomerases:** As a fluoroquinolone analog, there is a high probability that this compound or its derivatives could inhibit bacterial DNA gyrase and topoisomerase IV, disrupting bacterial DNA replication.



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Hypothesized mechanism of antibacterial action.

- **Kinase Signaling Pathways:** Many small molecule kinase inhibitors feature heterocyclic scaffolds. It is plausible that derivatives of **6-Fluoro-2-methoxyquinoline** could be developed to target protein kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.



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Potential targeting of the PI3K/Akt/mTOR pathway.

## Future Research Directions

The lack of extensive data on **6-Fluoro-2-methoxyquinoline** presents a clear opportunity for further investigation. Future research should focus on:

- **Definitive Synthesis and Characterization:** Development and publication of a robust and scalable synthetic route, along with complete characterization of its physicochemical properties.

- **Biological Screening:** A broad-based biological screening against various cancer cell lines, bacterial strains, and other relevant targets to identify its primary biological activities.
- **Mechanism of Action Studies:** Once a significant biological activity is identified, detailed mechanistic studies should be undertaken to elucidate the specific molecular targets and signaling pathways involved.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and evaluation of a library of derivatives to understand the contribution of different functional groups to its biological activity and to optimize its potency and selectivity.

In conclusion, **6-Fluoro-2-methoxyquinoline** represents a promising, yet underexplored, chemical entity. Its structural features suggest potential for development into novel therapeutic agents, and this guide serves as a foundation for stimulating further research in this area.

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## References

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